6-Ethyl-2-methyl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one
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Overview
Description
6-Ethyl-2-methyl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one is a heterocyclic compound that belongs to the pyrazolopyridazine family. This compound is characterized by its fused ring structure, which includes both pyrazole and pyridazine rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethyl-2-methyl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one typically involves the condensation of hydrazine or arylhydrazine with a suitable α,β-unsaturated ketone system. This reaction proceeds through the formation of a cycloadduct, followed by dehydration and dehydrogenation steps . The reactions can be carried out under various conditions, including heating in ethanol or under acid/base catalysis .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general principles of heterocyclic synthesis, such as the use of continuous flow reactors and optimization of reaction conditions for scale-up, are likely applicable.
Chemical Reactions Analysis
Types of Reactions
6-Ethyl-2-methyl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrazole or pyridazine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazolopyridazine oxides, while substitution reactions can introduce alkyl, aryl, or other functional groups onto the core structure .
Scientific Research Applications
6-Ethyl-2-methyl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one has several scientific research applications, including:
Medicinal Chemistry: This compound and its derivatives are investigated for their potential as anticancer, anti-inflammatory, and antimicrobial agents.
Biological Studies: It is used in studies exploring enzyme inhibition, receptor binding, and other biological activities.
Industrial Applications: The compound’s unique structure makes it a candidate for the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 6-Ethyl-2-methyl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways . The exact pathways and targets can vary depending on the specific biological activity being investigated.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazolopyridazines and related heterocycles such as pyrazolopyrimidines and pyrazolothiazoles .
Uniqueness
What sets 6-Ethyl-2-methyl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one apart is its specific substitution pattern and the resulting biological activities. Its unique structure allows for diverse chemical modifications, making it a versatile scaffold in drug discovery and other applications .
Properties
Molecular Formula |
C8H10N4O |
---|---|
Molecular Weight |
178.19 g/mol |
IUPAC Name |
6-ethyl-2-methylpyrazolo[3,4-d]pyridazin-7-one |
InChI |
InChI=1S/C8H10N4O/c1-3-12-8(13)7-6(4-9-12)5-11(2)10-7/h4-5H,3H2,1-2H3 |
InChI Key |
VXKBDAYRGWPBKZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C2=NN(C=C2C=N1)C |
Origin of Product |
United States |
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